molecular formula C14H11ClO4S B187268 4-Acetylphenyl 4-chlorobenzenesulfonate CAS No. 64101-68-4

4-Acetylphenyl 4-chlorobenzenesulfonate

Cat. No. B187268
CAS RN: 64101-68-4
M. Wt: 310.8 g/mol
InChI Key: JUIIGTBYTBQUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetylphenyl 4-chlorobenzenesulfonate is a chemical compound that belongs to the class of sulfonates. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound has gained attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, materials science, and organic chemistry.

Mechanism Of Action

The mechanism of action of 4-Acetylphenyl 4-chlorobenzenesulfonate is not well understood. However, it is believed that the compound acts as a sulfonating agent, which can introduce sulfonate groups into organic compounds. This property makes it a valuable reagent in organic chemistry.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-Acetylphenyl 4-chlorobenzenesulfonate. However, it is known that sulfonate groups can have various effects on biological systems. For example, sulfonate groups can enhance the water solubility and bioavailability of drugs.

Advantages And Limitations For Lab Experiments

The primary advantage of using 4-Acetylphenyl 4-chlorobenzenesulfonate in lab experiments is its ability to introduce sulfonate groups into organic compounds. This property makes it a valuable reagent in organic chemistry. However, the compound has some limitations. For example, it can be hazardous to handle due to its potential to release hydrochloric acid during synthesis.

Future Directions

There are several future directions for research on 4-Acetylphenyl 4-chlorobenzenesulfonate. One possible direction is to investigate its potential applications in the field of materials science. For example, the compound could be used as a precursor for the synthesis of sulfonated polymers with unique properties.
Another possible direction for research is to investigate the mechanism of action of the compound. Understanding the mechanism of action could lead to the development of new reagents with improved properties.
Conclusion
In conclusion, 4-Acetylphenyl 4-chlorobenzenesulfonate is a valuable compound in the field of organic chemistry. It has potential applications in various scientific fields such as materials science and pharmaceuticals. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential applications in these fields.

Synthesis Methods

The synthesis of 4-Acetylphenyl 4-chlorobenzenesulfonate can be achieved through a reaction between 4-chlorobenzenesulfonyl chloride and 4-acetylphenol in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound along with the formation of hydrochloric acid as a byproduct.

Scientific Research Applications

The compound 4-Acetylphenyl 4-chlorobenzenesulfonate has been extensively studied for its potential applications in various scientific fields. One of the primary research applications of this compound is in the field of organic chemistry. It is used as a reagent for the synthesis of various organic compounds such as sulfonamides, sulfones, and sulfonylureas.

properties

CAS RN

64101-68-4

Product Name

4-Acetylphenyl 4-chlorobenzenesulfonate

Molecular Formula

C14H11ClO4S

Molecular Weight

310.8 g/mol

IUPAC Name

(4-acetylphenyl) 4-chlorobenzenesulfonate

InChI

InChI=1S/C14H11ClO4S/c1-10(16)11-2-6-13(7-3-11)19-20(17,18)14-8-4-12(15)5-9-14/h2-9H,1H3

InChI Key

JUIIGTBYTBQUEL-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl

Pictograms

Irritant

Origin of Product

United States

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